molecular formula C26H18Cl2O4Si B15181782 Benzoic acid, 4-chloro-, diphenylsilylene ester CAS No. 129472-15-7

Benzoic acid, 4-chloro-, diphenylsilylene ester

Cat. No.: B15181782
CAS No.: 129472-15-7
M. Wt: 493.4 g/mol
InChI Key: GBQTWAWVQUDERK-UHFFFAOYSA-N
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Description

Properties

CAS No.

129472-15-7

Molecular Formula

C26H18Cl2O4Si

Molecular Weight

493.4 g/mol

IUPAC Name

2-[(2-carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid

InChI

InChI=1S/C26H18Cl2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32)

InChI Key

GBQTWAWVQUDERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)C(=O)O)C4=C(C=CC(=C4)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-chloro-, diphenylsilylene ester typically involves the esterification of 4-chlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction can be represented as follows:

4-Chlorobenzoic acid+DiphenylsilyleneBenzoic acid, 4-chloro-, diphenylsilylene ester+Water\text{4-Chlorobenzoic acid} + \text{Diphenylsilylene} \rightarrow \text{this compound} + \text{Water} 4-Chlorobenzoic acid+Diphenylsilylene→Benzoic acid, 4-chloro-, diphenylsilylene ester+Water

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The chlorine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, benzoic acid, 4-chloro-, diphenylsilylene ester can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine:

Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which benzoic acid, 4-chloro-, diphenylsilylene ester exerts its effects is primarily through its chemical reactivity. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ester group may be targeted by oxidizing agents, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

a) Benzoic Acid, 2-Chloro-, Diphenylsilylene Ester (CAS 129459-80-9)
  • Key Difference : Chlorine substituent at the ortho position vs. para in the target compound.
  • Electronic Effects: Alters electron-withdrawing properties, influencing resonance stabilization and acidity .
b) Bromo-Substituted Analogs (e.g., CAS 129459-84-3, 129459-85-4)
  • Key Difference : Bromine replaces chlorine.
  • Impact :
    • Polarizability : Bromine’s larger atomic size increases polarizability, enhancing intermolecular interactions (e.g., van der Waals forces).
    • Reactivity : Weaker C-Br bond (vs. C-Cl) may lead to higher susceptibility to nucleophilic substitution .

Ester Group Variations

a) Simple Alkyl Esters (e.g., Methyl, Ethyl Esters)
  • Example: 3-Amino-4-Chloro Benzoic Acid Methyl Ester ()
  • Key Differences :
    • Thermal Stability : Methyl/ethyl esters lack the silicon-oxygen backbone, resulting in lower boiling points (e.g., methyl esters: ~200–300°C vs. 633.9°C for the target compound).
    • Solubility : Simpler esters exhibit higher water solubility due to smaller alkyl groups .
b) Aromatic Esters (e.g., 4-Hydroxyphenyl Ester, CAS 73092-79-2)
  • Key Differences: Polarity: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility.

Functionalized Derivatives

a) Amino-Substituted Analogs (e.g., 3-Amino-4-Chloro Benzoic Acid Derivatives)
  • Key Differences: Reactivity: Amino groups enable participation in coupling reactions (e.g., amidation), unlike the inert silylene bridge. Bioactivity: Amino derivatives are more likely to exhibit antimicrobial or anticancer activity due to NH₂ group interactions with biological targets .
b) Long-Chain Alkyl Esters (e.g., 4-Dodecyl Benzoic Acid Methyl Ester, CAS 92186-10-2)
  • Key Differences :
    • Lipophilicity : Dodecyl chain increases LogP (e.g., ~8–10 vs. 3.767 for the target compound), making it suitable for surfactant applications.
    • Thermal Behavior : Linear alkyl chains reduce thermal stability compared to rigid silylene-linked structures .

Silicon-Free Chlorobenzoic Esters

a) Diethylmalonic Acid, Di(2-Chlorophenyl) Ester (DMA)
  • Key Differences :
    • Structure : Malonic ester backbone with two 2-chlorophenyl groups.
    • Applications : Likely used as a plasticizer or pesticide intermediate, contrasting with the target compound’s role in silicone-based polymers .
b) p-[4,6-Bis(Trichloromethyl)-s-Triazin-2-yl] Benzoic Acid Ethyl Ester (TCMBA)
  • Key Differences :
    • Electron-Deficient Triazine Core : Enhances herbicidal activity via radical generation, a feature absent in the silylene ester.
    • Environmental Impact : Higher chlorine content raises ecotoxicity concerns compared to the target compound .

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